2H-1,4-Benzodiazepin-2-one
Overview
Description
2H-1,4-Benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The core structure of this compound consists of a fusion between a benzene ring and a diazepine ring, which is a seven-membered heterocycle containing two nitrogen atoms .
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one has a wide range of applications in scientific research:
Mechanism of Action
Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one derivatives, work by enhancing a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor . This results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .
Safety and Hazards
Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one derivatives, have potential risks of abuse, misuse, and addiction, which can lead to overdose or death . The continued use of benzodiazepines may lead to clinically significant physical dependence . For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Future Directions
Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one, are being studied for their potential pharmacological activity . New lines of research related to benzodiazepines include not only new therapeutic uses but also the adverse effects in short and long term . They are also analyzed for the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzodiazepin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound. One common method is the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions to form the benzodiazepine ring . Another method involves the use of 2-aminobenzophenone as a starting material, which undergoes cyclization with various reagents to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid-phase synthesis techniques. This method allows for the parallel synthesis of multiple derivatives, increasing efficiency and yield . The key step in this process is the formation of 2-aminobenzoimine intermediates, which are then cyclized to form the benzodiazepine core .
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives .
Comparison with Similar Compounds
Nitrazepam: This compound, 1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, is used for its sedative and hypnotic properties.
Uniqueness: 2H-1,4-Benzodiazepin-2-one is unique due to its specific binding affinity to the GABA receptor and its versatile chemical reactivity, allowing for the synthesis of a wide range of derivatives with varying pharmacological activities .
Properties
IUPAC Name |
1,4-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLEJFUEMKQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=O)N=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619022 | |
Record name | 2H-1,4-Benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52202-87-6 | |
Record name | 2H-1,4-Benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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